1-[(5-Bromo-2-nitrophenyl)methyl]pyrrolidine
Description
1-[(5-Bromo-2-nitrophenyl)methyl]pyrrolidine (CAS: 1033201-57-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₁BrN₂O₂. It features a pyrrolidine ring substituted with a 5-bromo-2-nitrophenylmethyl group. This compound is primarily used as a medical intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules . Safety data indicate that it requires sealed refrigeration for storage and is classified under GHS guidelines for industrial and scientific use only .
Properties
IUPAC Name |
1-[(5-bromo-2-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-3-4-11(14(15)16)9(7-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOXBGQIHIQQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-nitrophenyl)methyl]pyrrolidine typically involves the reaction of 5-bromo-2-nitrobenzyl bromide with pyrrolidine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-nitrophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams under oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 1-(5-amino-2-nitrobenzyl)-pyrrolidine.
Oxidation: Formation of pyrrolidinone derivatives.
Scientific Research Applications
1-[(5-Bromo-2-nitrophenyl)methyl]pyrrolidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Biological Studies: Employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-nitrophenyl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[(5-Bromo-2-nitrophenyl)methyl]pyrrolidine with structurally or functionally related pyrrolidine derivatives, emphasizing substituent effects, biological activities, and applications.
Table 1: Key Comparative Data
Structural and Functional Differences
- Substituent Effects :
- The nitro group in this compound enhances electrophilicity, making it reactive in coupling reactions, unlike the methoxy group in 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]pyrrolidine, which increases steric hindrance and electron-donating properties .
- Halogen Variations : The bromo substituent in the target compound contrasts with chloro/fluoro analogs (e.g., 1-(2-chloro-6-fluorobenzyl)pyrrole derivatives), which exhibit stronger anti-tubercular activity due to enhanced membrane permeability .
Biological Activity
1-[(5-Bromo-2-nitrophenyl)methyl]pyrrolidine is a compound characterized by the combination of a pyrrolidine ring and a 5-bromo-2-nitrobenzyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and biological studies.
The molecular formula of this compound is C11H12BrN2O2, with a molecular weight of approximately 284.13 g/mol. The compound can undergo various chemical reactions, including substitution, reduction, and oxidation, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12BrN2O2 |
| Molecular Weight | 284.13 g/mol |
| SMILES | C1CCN(C1)C(c2cn+N+[O-])C)C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can participate in redox reactions, while the bromine atom may enhance binding through halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, making the compound valuable in drug development.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which could be explored further for therapeutic applications.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for developing drugs targeting metabolic pathways.
- Anticancer Properties : Due to its structural features, it may serve as a lead compound in the development of anticancer agents.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Anticonvulsant Activity : A study on related pyrrolidine derivatives demonstrated significant anticonvulsant properties. For instance, compounds with similar structures showed effective protection against seizures in animal models, indicating that modifications to the pyrrolidine ring can enhance efficacy .
- Inhibition of Receptor Binding : Research has shown that certain pyrrolidine derivatives can effectively inhibit receptor binding in various assays. This suggests that this compound may also exhibit similar inhibitory effects on specific targets .
- Synthesis and Biological Evaluation : The synthesis routes involving this compound typically yield high purity products suitable for biological evaluation. Studies have indicated that substituents on the pyrrolidine ring significantly affect biological activity, highlighting the importance of structural optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
